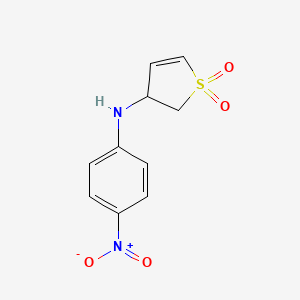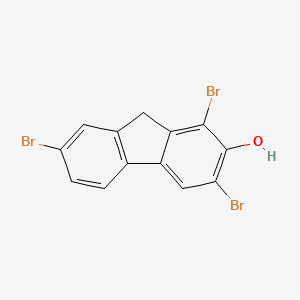![molecular formula C20H14O2 B14639962 [1,1'-Binaphthalene]-2,3-diol CAS No. 51746-06-6](/img/structure/B14639962.png)
[1,1'-Binaphthalene]-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Binaphthalene]-2,3-diol: is a chiral organic compound that has garnered significant attention in the field of asymmetric synthesis and catalysis. This compound is characterized by its two naphthalene rings connected at the 1-position, with hydroxyl groups at the 2 and 3 positions. The unique structure of [1,1’-Binaphthalene]-2,3-diol allows it to serve as a versatile ligand in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Binaphthalene]-2,3-diol typically involves the oxidative coupling of 2-naphthol. One common method employs FeCl3 as the oxidizing agent in a solvent such as chloroform or dichloromethane . The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Binaphthalene]-2,3-diol can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing waste. The use of green chemistry principles, such as employing Cu-Montmorillonite as a catalyst, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Binaphthalene]-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution often employs like as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Binaphthalene]-2,3-diol is widely used as a chiral ligand in asymmetric synthesis. It plays a crucial role in the formation of chiral catalysts for reactions such as the Suzuki-Miyaura coupling and asymmetric hydrogenation .
Biology and Medicine: In biological research, derivatives of [1,1’-Binaphthalene]-2,3-diol have been investigated for their potential as enzyme inhibitors and in the development of new pharmaceuticals. Its chiral properties make it a valuable tool in the study of enzyme mechanisms and drug design .
Industry: Industrially, [1,1’-Binaphthalene]-2,3-diol is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it an essential component in various catalytic processes .
Mechanism of Action
The mechanism by which [1,1’-Binaphthalene]-2,3-diol exerts its effects is primarily through its role as a chiral ligand. It forms complexes with metal ions, creating a chiral environment that facilitates asymmetric catalysis. The molecular targets include various metal centers, and the pathways involved often pertain to the activation of substrates in catalytic cycles .
Comparison with Similar Compounds
- [1,1’-Binaphthalene]-2,2’-diol (BINOL)
- [1,1’-Binaphthalene]-8,8’-diyl bis(diphenylphosphane) (BINAP)
Comparison: While [1,1’-Binaphthalene]-2,3-diol shares structural similarities with BINOL and BINAP, it is unique in its substitution pattern, which imparts different electronic and steric properties. This uniqueness allows it to be used in specific reactions where other binaphthalene derivatives may not be as effective .
Properties
CAS No. |
51746-06-6 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-naphthalen-1-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C20H14O2/c21-18-12-14-7-2-4-10-16(14)19(20(18)22)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,21-22H |
InChI Key |
KZZNMIMGMUSNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



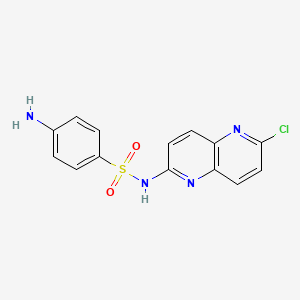
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
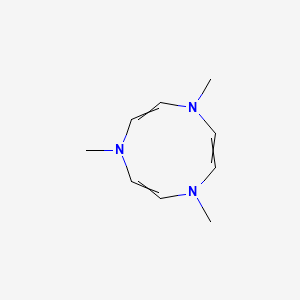
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
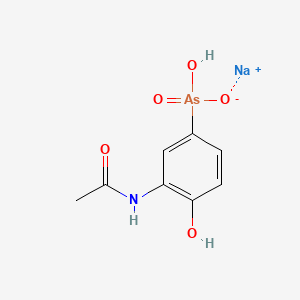
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
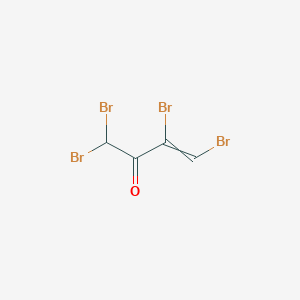
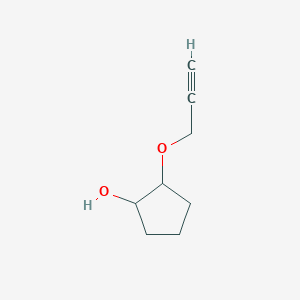
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
